molecular formula C6H8ClN3O2 B1377599 2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylacetamide CAS No. 1384430-49-2

2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylacetamide

Cat. No.: B1377599
CAS No.: 1384430-49-2
M. Wt: 189.6 g/mol
InChI Key: VPJBFWRJDXFXTR-UHFFFAOYSA-N
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Description

2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylacetamide is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylacetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of chloromethyl derivatives with nitrile oxides, leading to the formation of the oxadiazole ring. Industrial production methods may utilize optimized reaction conditions to ensure high yield and purity, often involving the use of catalysts and controlled environments to facilitate the cyclization process .

Chemical Reactions Analysis

2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylacetamide can undergo various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylacetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of 2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylacetamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of certain enzymes or the disruption of cellular processes. The oxadiazole ring may also interact with various receptors or enzymes, contributing to its biological activity .

Comparison with Similar Compounds

Similar compounds to 2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylacetamide include other oxadiazole derivatives such as:

  • 2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-3-methylpyridine
  • 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopentylbenzamide

These compounds share the oxadiazole ring structure but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O2/c1-8-5(11)2-4-9-6(3-7)12-10-4/h2-3H2,1H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJBFWRJDXFXTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=NOC(=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylacetamide
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Reactant of Route 6
2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylacetamide

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